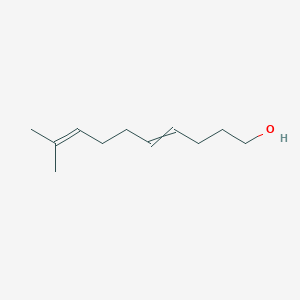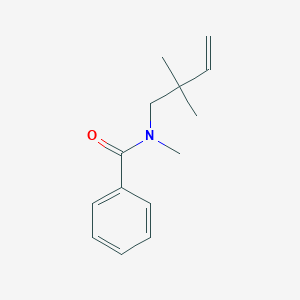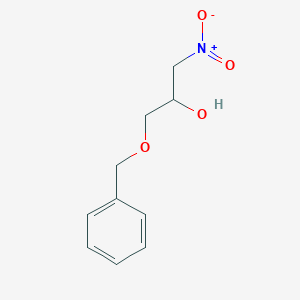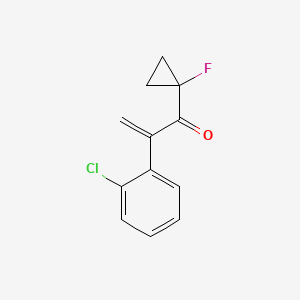
2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one is an organic compound that features a chlorophenyl group and a fluorocyclopropyl group attached to a prop-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with 1-fluorocyclopropylmethyl ketone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)ethanone
- 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)propan-1-one
- 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)but-2-en-1-one
Uniqueness
2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one is unique due to the presence of both a chlorophenyl group and a fluorocyclopropyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
184300-39-8 |
|---|---|
Molekularformel |
C12H10ClFO |
Molekulargewicht |
224.66 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H10ClFO/c1-8(11(15)12(14)6-7-12)9-4-2-3-5-10(9)13/h2-5H,1,6-7H2 |
InChI-Schlüssel |
AFRDWRSVELZVNB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1Cl)C(=O)C2(CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


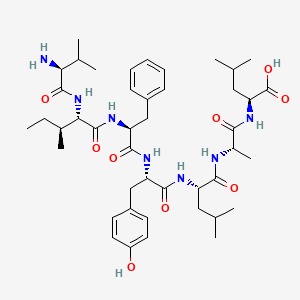
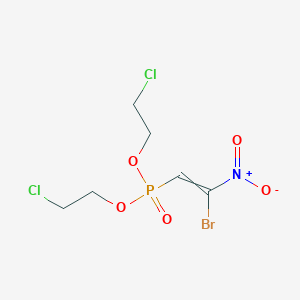

![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
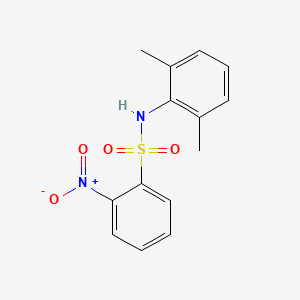
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
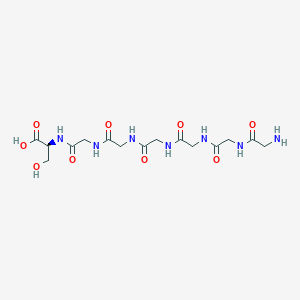
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)

